molecular formula C10H13ClN2S B2412371 2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride CAS No. 54466-83-0

2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride

Cat. No.: B2412371
CAS No.: 54466-83-0
M. Wt: 228.74
InChI Key: ZSXXRNUKFPTKFH-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine hydrochloride and a ketone or aldehyde under acidic conditions to form the indole ring . For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial processes .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of indole derivatives can yield oxindoles, while reduction can produce indolines .

Scientific Research Applications

2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Indole derivatives are studied for their role in cell signaling and as potential therapeutic agents.

    Medicine: These compounds have shown promise in the treatment of various diseases, including cancer, microbial infections, and neurological disorders.

    Industry: Indole derivatives are used in the production of dyes, fragrances, and agrochemicals

Mechanism of Action

The mechanism of action of 2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. Indole derivatives can bind to multiple receptors and enzymes, modulating their activity. For example, they may inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride is unique due to its specific structure, which includes a sulfanyl group attached to the indole ring. This structural feature may confer distinct biological activities and chemical reactivity compared to other indole derivatives .

Properties

IUPAC Name

2-(1H-indol-3-ylsulfanyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S.ClH/c11-5-6-13-10-7-12-9-4-2-1-3-8(9)10;/h1-4,7,12H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXXRNUKFPTKFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)SCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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